Isoferulic acid 3-O-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

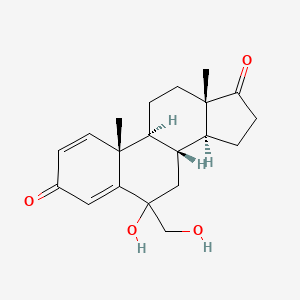

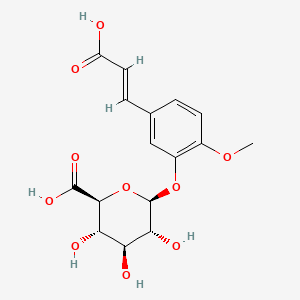

Isoferulic acid 3-O-glucuronide belongs to the class of organic compounds known as phenolic glycosides . It is a glucuronide conjugate of Isoferulic acid , which is a hydroxycinnamic acid, a type of organic compound .

Synthesis Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Molecular Structure Analysis

The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 . The IUPAC name is (2S,3S,4S,5R,6S)-6-{5-[(1E)-2-carboxyeth-1-en-1-yl]-2-methoxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Physical And Chemical Properties Analysis

The molar mass of Isoferulic acid is 194.186 g·mol−1 . The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 .Applications De Recherche Scientifique

Antioxidant and Cell-Stimulating Properties : Isoferulic acid and related compounds have been identified in Tamarix aphylla flowers. These compounds, including isoferulic acid 3-O-beta-glucopyranoside, exhibit significant antioxidant properties and stimulate the viability of human keratinocytes (HaCaT cells) (Nawwar et al., 2009).

Metabolism in Humans After Coffee Consumption : Isoferulic acid 3-O-glucuronide is a metabolite identified in human plasma and urine following coffee consumption. It is one of the chlorogenic acid metabolites formed, indicating the extensive metabolism and good absorption of chlorogenic acids in coffee (Stalmach et al., 2009).

Role in Diabetic Treatment : Isoferulic acid has shown antihyperglycemic effects in diabetic rats, suggesting potential for treating diabetes. It can inhibit hepatic gluconeogenesis and/or increase glucose utilization in peripheral tissues, lowering plasma glucose levels (Liu et al., 2000).

Conjugation and Metabolism : Studies have shown that isoferulic acid undergoes significant glucuronidation and sulfation in humans. This indicates its involvement in metabolic pathways and potential impacts on bioavailability and pharmacokinetics (Wong et al., 2010).

Vascular Function Modulation : Isoferulic acid derivatives, including isoferulic acid 3-O-sulfate, have been studied for their potential to modulate vascular function, particularly through the maintenance of nitric oxide balance in endothelial cells (Le Sayec et al., 2017).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZLGVIOYFHCB-MBAOVNHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678636 |

Source

|

| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065272-10-7 |

Source

|

| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)